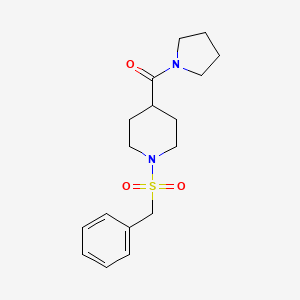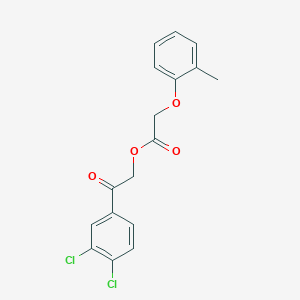
2-(3,4-dichlorophenyl)-2-oxoethyl (2-methylphenoxy)acetate
Vue d'ensemble
Description
2-(3,4-dichlorophenyl)-2-oxoethyl (2-methylphenoxy)acetate, also known as DCPA-MP, is a synthetic herbicide that is widely used in agriculture to control weeds in various crops. It belongs to the family of aryloxyphenoxypropionates, which are known for their selective herbicidal activity against grassy weeds. DCPA-MP is a pre-emergent herbicide, which means that it is applied to the soil before the weeds emerge.
Applications De Recherche Scientifique
Theoretical Studies and Corrosion Inhibition
Quantum chemical calculations have explored the molecular structures of related compounds for their potential as corrosion inhibitors. Studies have demonstrated that compounds with similar structures can effectively inhibit the corrosion of metals in acidic media, highlighting the relationship between molecular structure and inhibition efficiency. Theoretical parameters such as orbital energies and electron transfer have been correlated with experimental data, underscoring their significance in designing effective corrosion inhibitors (Zarrouk et al., 2014).
Organometallic Chemistry
Research into triorganotin(IV) complexes of related chemical frameworks has provided insights into the structural characteristics and potential applications of these compounds in materials science. The coordination chemistry of these complexes reveals their polymeric structures and unique bonding configurations, contributing to the understanding of organometallic compounds' properties and applications (Baul et al., 2002).
Environmental Chemistry and Herbicide Degradation
Studies on chlorophenoxy compounds like 2,4-D and MCPA have focused on their environmental impact, degradation pathways, and mechanisms. Biological agents, including bacteria and fungi, have been identified as effective in degrading these herbicides, reducing their persistence in the environment and mitigating potential toxicological risks. This research contributes to the development of bioremediation strategies for managing herbicide contamination (Serbent et al., 2019).
Photocatalytic Mineralization
Investigations into the photocatalytic degradation of compounds structurally related to 2-(3,4-dichlorophenyl)-2-oxoethyl (2-methylphenoxy)acetate have identified intermediate products and reaction kinetics. These studies highlight the role of photocatalysis in environmental remediation, offering insights into the mechanisms by which UV light and catalysts can break down persistent organic pollutants (Devi & Krishnamurthy, 2009).
Synthesis and Characterization of Novel Compounds
Research has also focused on synthesizing and characterizing novel compounds with structural similarities, investigating their antimicrobial activities and potential applications in medicinal chemistry. These studies contribute to the development of new therapeutic agents and enhance our understanding of structure-activity relationships (Fuloria et al., 2009).
Propriétés
IUPAC Name |
[2-(3,4-dichlorophenyl)-2-oxoethyl] 2-(2-methylphenoxy)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2O4/c1-11-4-2-3-5-16(11)22-10-17(21)23-9-15(20)12-6-7-13(18)14(19)8-12/h2-8H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTIDUAPMMFTNMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)OCC(=O)C2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,9-bis(1,3-benzodioxol-5-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B4579955.png)
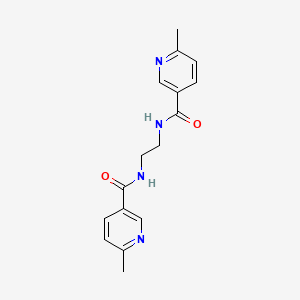

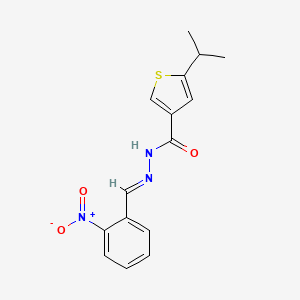
![4-({[(4-acetylphenyl)amino]carbonyl}amino)-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B4579977.png)
![4-ethoxy-N-({[2-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B4579987.png)
![2-[(2-chloro-4-fluorobenzyl)thio]-N-(2-mercapto-4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B4579996.png)
![N-[4-(aminocarbonyl)phenyl]-2,5-difluorobenzamide](/img/structure/B4580002.png)
![N,N-di-sec-butyl-7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4580018.png)
![methyl 9,9-dimethyl-4,7-dioxo-6-phenyl-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate](/img/structure/B4580024.png)

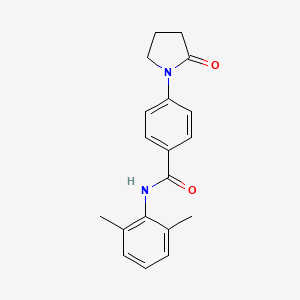
![1-(4-{4-[(2,4,5-trichlorophenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B4580066.png)
